N-(4,4-dimethyl-chroman-7-yl)-acetamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(4,4-dimethyl-2,3-dihydrochromen-7-yl)acetamide |
InChI |
InChI=1S/C13H17NO2/c1-9(15)14-10-4-5-11-12(8-10)16-7-6-13(11,2)3/h4-5,8H,6-7H2,1-3H3,(H,14,15) |
InChI Key |
GQHSRKKKIUETPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(CCO2)(C)C |
Origin of Product |
United States |
Synthetic Methodologies, Chemical Modifications, and Process Optimization for N 4,4 Dimethyl Chroman 7 Yl Acetamide
Established Synthetic Pathways for the Core N-(4,4-dimethyl-chroman-7-yl)-acetamide Scaffold
The synthesis of the this compound scaffold is a multi-step process that involves the initial construction of the 4,4-dimethyl-chroman core, followed by functionalization at the 7-position to introduce the amino group, and concluding with an acylation reaction to form the final acetamide (B32628).
A plausible and efficient route begins with the synthesis of 7-hydroxy-4,4-dimethyl-chroman. This can be achieved through the acid-catalyzed reaction of a suitable phenol (B47542), such as resorcinol, with a source for the gem-dimethylpropyl unit, like 3-methyl-2-buten-1-ol (B147165) or isoprene. The subsequent step involves the introduction of a nitrogen-containing functional group at the 7-position of the chroman ring. A common and effective method for this is the nitration of the aromatic ring, followed by the reduction of the nitro group to an amine. This yields the key intermediate, 7-amino-4,4-dimethyl-chroman.
Acylation Reactions in Chroman-Acetamide Synthesis
The final step in forming this compound is the N-acylation of the 7-amino-4,4-dimethyl-chroman intermediate. This is a classic amide bond formation reaction and is typically achieved with high efficiency. nih.gov The reaction involves treating the amino-chroman with an acylating agent such as acetyl chloride or acetic anhydride.
The reaction is generally carried out in the presence of a base to neutralize the acidic byproduct (HCl or acetic acid). Common bases include pyridine, triethylamine, or N,N-diisopropylethylamine (DIPEA). A variety of solvents can be used, with dichloromethane (B109758) (CH2Cl2) or tetrahydrofuran (B95107) (THF) being common choices. nih.gov The reaction conditions are typically mild, often proceeding at room temperature to yield the desired N-aryl acetamide. arabjchem.org
Table 1: Representative Conditions for N-Acylation of Aryl Amines
| Acylating Agent | Base | Solvent | Temperature | Reference |
| Acetyl Chloride | Pyridine | Dichloromethane | 0 °C to RT | Generic Method |
| Acetic Anhydride | Triethylamine | Tetrahydrofuran | Room Temperature | nih.gov |
| Chloroacetyl chloride | DIPEA | CH2Cl2 | 0 °C to RT | nih.gov |
Multicomponent Reaction Strategies for Chroman Ring Assembly
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex heterocyclic scaffolds like the chroman ring from simple starting materials in a single pot. nih.gov Several MCR strategies have been developed for the synthesis of functionalized 4H-chromenes, which can subsequently be reduced to the chroman skeleton.
A common MCR for chromene synthesis involves the condensation of an aldehyde, malononitrile (B47326), and an activated phenol or a 1,3-dicarbonyl compound like dimedone. researchgate.netsharif.edu For the specific synthesis of a 4,4-dimethyl-chroman scaffold, a strategy could involve the reaction of a suitably substituted phenol, an aldehyde, and a 1,3-dicarbonyl compound that can lead to the gem-dimethyl substitution pattern. For instance, a three-component reaction of a phenol, an aldehyde, and 5,5-dimethyl-1,3-cyclohexanedione (dimedone) can yield tetrahydro-4H-chromene derivatives. researchgate.net While this directly provides a more complex system, it showcases the utility of MCRs in building the core ring structure with desired substitutions. nih.govresearchgate.net
Approaches for Functionalization at the Chroman-7-yl Position
To install the acetamide group at the 7-position, the 4,4-dimethyl-chroman ring must first be functionalized with a nitrogen-containing group at this specific location. The most common strategy to achieve this is through electrophilic aromatic substitution, specifically nitration, followed by reduction.
Once the nitro-chroman derivative is isolated, the nitro group is reduced to a primary amine. This reduction is a standard transformation in organic synthesis and can be accomplished using a variety of reagents. Common methods include catalytic hydrogenation (e.g., using H2 gas with a palladium-on-carbon catalyst) or chemical reduction with metals in acidic media (e.g., tin(II) chloride in HCl, or iron powder in acetic acid). This process efficiently yields 7-amino-4,4-dimethyl-chroman, the direct precursor for the final acylation step.
Derivatization Strategies and Analog Synthesis of this compound
Derivatization of the core this compound structure is a key strategy for exploring structure-activity relationships and developing analogs with modified properties. Modifications can be made at various positions on the chroman ring system or on the acetamide moiety itself.
Introduction of Varied Substituents on the Chroman Ring System
The chroman ring system offers several positions for the introduction of diverse substituents. These modifications can be made either by using appropriately substituted starting materials before the ring-forming reactions or by direct functionalization of the pre-formed chroman scaffold.
Aromatic Ring (Positions 5, 6, 8): Electrophilic aromatic substitution reactions such as halogenation, alkylation, or acylation can be used to introduce functional groups onto the benzene (B151609) portion of the chroman ring. The existing substituents (the ether oxygen and the acetamide group) will direct new substituents to specific positions.
Pyran Ring (Positions 2, 3): Introducing substituents at the C2 and C3 positions of the dihydropyran ring is also a viable strategy. mdpi.com For example, starting with phenols bearing α,β-unsaturated ketone moieties can lead to chromane (B1220400) skeletons via intramolecular oxy-Michael addition, allowing for substitution at the C2 position. mdpi.com Furthermore, novel synthetic routes have been developed to introduce alkyl groups at the 2-position of chromanone frameworks, which can then be reduced to the corresponding chromans. researchgate.net
Table 2: Examples of Chroman Ring Derivatization Methods
| Reaction Type | Reagents | Position(s) Functionalized | Reference |
| Asymmetric Hydrogenation | H2, Chiral Catalyst | C2, C3 | mdpi.com |
| Intramolecular oxy-Michael Addition | Base | C2, C3 | mdpi.com |
| Electrophilic Bromination | N-Bromosuccinimide | Aromatic Ring (e.g., C6, C8) | General Method |
| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid | Aromatic Ring (e.g., C6) | General Method |
| Alkylation | Alkyl Halide, Base | C2 | ias.ac.in |
Modifications of the Acetamide Moiety and Linker Architectures
The acetamide portion of the molecule provides another key site for modification. Altering the nature of this group can significantly impact the compound's chemical and physical properties.
Varying the Acyl Group: The acetyl group (-COCH3) can be readily replaced by other acyl groups. This is achieved by using different acylating agents in the final synthetic step. For example, reacting 7-amino-4,4-dimethyl-chroman with propionyl chloride would yield the corresponding propanamide analog. A wide range of acyl halides and anhydrides can be employed to introduce aliphatic, aromatic, or heterocyclic moieties. nih.gov
N-Alkylation/N-Arylation: The amide nitrogen itself can be further substituted, although this is often more challenging.
Linker Modification: The entire acetamide group can be viewed as a linker connecting the chroman core to a terminal methyl group. This linker can be modified in length, rigidity, or functionality. For instance, instead of an acetamide, one could synthesize analogs with sulfonamide, urea, or carbamate (B1207046) linkages by reacting the amino-chroman with sulfonyl chlorides, isocyanates, or chloroformates, respectively. An alternative approach involves synthesizing unnatural amino acids where the chroman moiety is linked to an amino acid backbone, creating a more complex and potentially biocompatible structure. rsc.orgrsc.org
Synthesis of Hybrid Chroman-Acetamide Architectures
The synthesis of hybrid molecules incorporating the this compound scaffold is a strategic approach to developing novel compounds with potentially enhanced or multi-target biological activities. This strategy involves coupling the core chroman-acetamide structure with other pharmacologically active moieties. The underlying principle is that the resulting hybrid compound may exhibit a synergistic effect or a broader spectrum of activity derived from its constituent parts.
One common approach to creating such hybrids is through the functionalization of the acetamide group. For instance, derivatives of a related compound, 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl) acetamide, have been synthesized by nucleophilic substitution with various heterocyclic thiols, such as 1,3,4-oxadiazole-2-thiols. researchgate.net This methodology suggests a viable pathway for creating hybrids of this compound where the terminal methyl group of the acetamide is replaced with a linker susceptible to substitution, allowing for the attachment of diverse molecular fragments.
Another versatile method for constructing hybrid architectures is through multi-component reactions. These reactions allow for the efficient assembly of complex molecules from three or more starting materials in a single step. arkat-usa.org For example, novel hybrids have been synthesized by reacting 2-(4-formylphenoxy)-N-(aryl)acetamides with malononitrile and an active methylene (B1212753) compound, leading to the formation of chromene-fused pyran systems. arkat-usa.org This approach could be adapted to incorporate a pre-formed this compound moiety bearing a suitable reactive group.
The concept of molecular hybridization has been successfully applied to the chromone (B188151) scaffold, a close structural relative of the chroman ring system. nih.gov In these studies, chromone has been combined with various pharmacologically active fragments like donepezil, tacrine, and different heterocyclic systems to create hybrids with potential applications in treating a range of diseases. nih.gov These established strategies for chromone hybridization provide a valuable blueprint for the design and synthesis of novel hybrid molecules based on the this compound core.
A hypothetical synthetic scheme for a hybrid molecule is presented below, illustrating the coupling of the chroman-acetamide core with a generic heterocyclic thiol.
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| N-(4,4-dimethyl-chroman-7-yl)-2-chloroacetamide | Heterocyclic-SH | Nucleophilic Substitution | N-(4,4-dimethyl-chroman-7-yl)-2-(heterocyclic-thio)acetamide |
Stereoselective Synthesis Approaches for Chiral this compound Analogues
While this compound itself is achiral, the introduction of substituents on the chroman ring can create chiral centers, leading to the formation of enantiomeric or diastereomeric analogues. The stereoselective synthesis of such chiral analogues is of significant interest as different stereoisomers of a molecule can exhibit distinct pharmacological properties. Several strategies can be employed for the asymmetric synthesis of chiral chroman derivatives, which can then be elaborated to the desired acetamide analogues.
One powerful approach is the use of bifunctional organocatalysts. For instance, cinchona-alkaloid-based catalysts have been effectively used to facilitate the catalytic asymmetric synthesis of chroman derivatives through an intramolecular oxy-Michael addition. rsc.org This method allows for the construction of the chiral chroman ring system with high enantioselectivity. The resulting chiral chroman can then be converted to the corresponding 7-amino derivative and subsequently acylated to yield the target chiral this compound analogue.
Another established method for achieving stereoselectivity is through asymmetric reduction of a prochiral precursor. For example, a Noyori-type asymmetric ketone reduction can be employed to stereoselectively reduce a chromanone intermediate, establishing a chiral center at the newly formed hydroxyl group. organic-chemistry.org This chiral alcohol can then be further manipulated to introduce the desired functionalities and ultimately the acetamide group at the 7-position.
Furthermore, chiral aminothioureas in combination with an arylboronic acid have been shown to catalyze enantioselective intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids, yielding chiral chromans with high enantiomeric excess. organic-chemistry.org This approach provides another avenue to access enantiomerically enriched chroman intermediates that are key precursors to the target chiral acetamide analogues.
The table below summarizes key aspects of these stereoselective synthesis approaches.
| Catalytic System | Key Reaction | Intermediate | Target |
| Bifunctional Organocatalysts (e.g., Cinchona alkaloids) | Intramolecular oxy-Michael addition | Chiral chroman | Enantiomerically enriched this compound analogues |
| Noyori-type Catalysts | Asymmetric ketone reduction | Chiral chromanol | Enantiomerically enriched this compound analogues |
| Chiral Aminothiourea/Arylboronic Acid | Enantioselective intramolecular oxa-Michael reaction | Chiral chroman | Enantiomerically enriched this compound analogues |
Green Chemistry Principles and Sustainable Synthesis Methodologies
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edunih.gov
Key green chemistry principles that can be applied to the synthesis of chroman derivatives include the use of safer solvents, the development of catalytic reactions, and the utilization of energy-efficient synthetic methods. researchgate.neteurekaselect.com For instance, replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis. nih.goveurekaselect.com
Catalysis plays a central role in green chemistry by offering routes that are more atom-economical and generate less waste compared to stoichiometric reactions. yale.edu The development of reusable catalysts for the key steps in the synthesis of the chroman ring system would be a significant advancement towards a more sustainable process.
Energy efficiency is another important aspect of green chemistry. yale.edu The use of microwave irradiation and ultrasound-assisted synthesis can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.neteurekaselect.comresearchgate.net These techniques have been successfully applied to the synthesis of various chromene and coumarin (B35378) derivatives, suggesting their potential applicability to the synthesis of this compound. researchgate.neteurekaselect.com
Furthermore, the principles of atom economy and waste prevention encourage the design of synthetic routes that maximize the incorporation of all starting materials into the final product and minimize the formation of byproducts. yale.edu Multi-component reactions are particularly advantageous in this regard as they can generate molecular complexity in a single, atom-economical step. arkat-usa.org
The following table outlines the application of green chemistry principles to the synthesis of chroman derivatives.
| Green Chemistry Principle | Application in Chroman Synthesis | Potential Benefits |
| Safer Solvents | Use of water, ionic liquids, or solvent-free conditions. nih.goveurekaselect.com | Reduced toxicity and environmental pollution. |
| Catalysis | Development of reusable solid acid or base catalysts. yale.edu | Increased atom economy, reduced waste, catalyst recyclability. |
| Energy Efficiency | Application of microwave or ultrasound irradiation. researchgate.netresearchgate.net | Shorter reaction times, lower energy consumption, potentially higher yields. |
| Atom Economy | Utilization of multi-component reactions. arkat-usa.org | Increased efficiency, reduced number of synthetic steps, less waste. |
By integrating these green chemistry principles into the synthetic methodologies for this compound, it is possible to develop more sustainable and environmentally responsible chemical processes.
Molecular Interactions, Biological Target Identification, and Mechanistic Elucidation of N 4,4 Dimethyl Chroman 7 Yl Acetamide
General Principles of Chroman Derivative-Target Binding and Interactions
Information regarding the specific binding and interaction principles of N-(4,4-dimethyl-chroman-7-yl)-acetamide with biological targets is not available in the reviewed literature. General principles for the broader class of chroman derivatives often involve hydrophobic and hydrogen bonding interactions, but these cannot be specifically attributed to the title compound without direct research.
Investigation of Specific Biological Targets
There is no published research investigating the activity of this compound against the specific biological targets listed below.
Enzyme Inhibition and Activation Profiles
No data is available on the enzyme inhibition or activation profiles of this compound.
Monoamine Oxidase (MAO) Subtype Inhibition (e.g., MAO-B)
There are no studies reporting the inhibitory activity of this compound against Monoamine Oxidase B (MAO-B) or any other MAO subtype.
Pteridine Reductase 1 (PTR1) Modulation
There is no evidence to suggest that this compound has been evaluated as a modulator of Pteridine Reductase 1 (PTR1).
Rho Kinase (ROCK) Inhibition
No research has been published detailing the effects, if any, of this compound on Rho Kinase (ROCK) activity.
Sirtuin (e.g., SIRT2) Inhibition
Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes, making them attractive therapeutic targets, particularly in neurodegenerative diseases and cancer. Research has identified derivatives of the chroman scaffold as selective inhibitors of SIRT2.
A series of substituted chroman-4-one derivatives have been synthesized and evaluated as novel SIRT2 inhibitors. acs.org Structure-activity relationship (SAR) studies revealed that potency is influenced by the substitution pattern on the chroman ring. Specifically, compounds substituted at the 2-, 6-, and 8-positions showed the most promise, with larger, electron-withdrawing substituents at the 6- and 8-positions being favorable for activity. acs.org The intact carbonyl group and an alkyl chain at the 2-position were also found to be crucial for high potency. acs.org These findings suggest that the chroman scaffold can be effectively utilized for the development of potent and selective SIRT2 inhibitors.
Table 1: SIRT2 Inhibition by a Representative Chroman-4-one Derivative
| Compound | SIRT2 IC50 (μM) | Selectivity over SIRT1 & SIRT3 |
|---|---|---|
| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | High |
Data sourced from studies on substituted chroman-4-one derivatives. acs.org
Carbonic Anhydrase Inhibition
While direct studies on this compound are not available, research into related structures such as coumarinyloxy acetamides has shown activity against microbial pathogens, though their specific mechanism of action, including potential carbonic anhydrase inhibition, is not fully elucidated. researchgate.net The acetamide (B32628) group is a common feature in various enzyme inhibitors, suggesting that derivatives of this class could potentially interact with the active sites of enzymes like carbonic anhydrase. However, without specific experimental data, this remains speculative.
Cyclooxygenase (COX) Isoform Inhibition (e.g., COX-II)
Acetamide derivatives have been investigated for their anti-inflammatory potential, which is often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.gov Flavonoid acetamide derivatives have also been synthesized and studied, demonstrating that chemical modification of natural flavonoids with acetamide groups can significantly alter their biological properties. rsc.orgmdpi.com Although these studies focus on antioxidant activity and bioavailability, the underlying principle of modifying scaffolds with acetamide groups to tune biological activity is relevant. The potential for a chroman-acetamide compound to inhibit COX enzymes would depend on its specific three-dimensional structure and its ability to fit within the COX active site.
Receptor Binding and Modulation Studies
The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. The chroman structure, in particular, is recognized as a "privileged scaffold," meaning it can serve as a basis for ligands targeting a variety of receptors. acs.org
Estrogen Receptor Modulation
The chroman ring system is a core component of known selective estrogen receptor modulators (SERMs). For instance, Ormeloxifene, a non-steroidal SERM, features a 2,2-dimethyl-3-phenyl-chroman structure. This indicates that the dimethyl-chroman scaffold is capable of binding to estrogen receptors and modulating their activity. The specific activity (agonist or antagonist) depends on the tissue type and the full chemical structure of the molecule. Given this precedent, it is plausible that this compound could exhibit some affinity for estrogen receptors, although its specific modulatory effects would require experimental validation.
Serotonergic and Dopaminergic Receptor Affinity
Research into gem-dimethylchroman derivatives has revealed low to moderate inhibitory activity against monoamine oxidases (MAO-A and MAO-B), which are enzymes that metabolize neurotransmitters like serotonin (B10506) and dopamine. uevora.pt For example, certain gem-dimethylchroman-4-amine derivatives showed slight selectivity for MAO-A inhibition. uevora.pt While MAO inhibition is distinct from direct receptor binding, it demonstrates that the chroman scaffold can interact with components of the monoaminergic systems. Direct affinity studies of this compound for serotonergic and dopaminergic receptors would be necessary to confirm any binding potential.
Transient Receptor Potential Melastatin 8 (TRPM8) Antagonism
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a sensor for cold temperatures and cooling agents. Currently, there is no published research linking chroman-acetamide structures to TRPM8 antagonism. The known antagonists for this channel belong to diverse chemical classes, but the chroman scaffold has not been highlighted as a key pharmacophore for TRPM8 activity.
Epidermal Growth Factor Receptor (EGFR) Interaction
No studies detailing the interaction between this compound and the Epidermal Growth Factor Receptor (EGFR) were identified. Research into the potential inhibitory or modulatory effects of this specific compound on EGFR activity, including binding affinities and impacts on downstream signaling, is not present in the reviewed literature.
NF-κB Pathway Inhibition
There is no available research documenting the effects of this compound on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Investigations into whether this compound can inhibit or otherwise modulate this key cellular signaling pathway, which is involved in inflammation and immune responses, have not been reported.
Cellular Pathway Perturbations and Signaling Cascade Analysis
A thorough search did not yield any studies on the broader effects of this compound on cellular pathways or signaling cascades. Consequently, there is no data available to analyze its impact on cellular functions or to construct a profile of its influence on intracellular signaling networks.
Preclinical Biological Activities and in Vitro/in Vivo Animal Mechanistic Assessments of N 4,4 Dimethyl Chroman 7 Yl Acetamide
In Vitro Cellular Activity Profiling4.1.1. Anticancer Activities in Defined Cell Lines (e.g., MCF-7, A549, HCT-116, HepG-2)4.1.1.1. Cell Proliferation Inhibition Mechanisms4.1.1.2. Apoptosis Induction Pathways4.1.1.3. Cell Cycle Modulation Investigations4.1.1.4. Anti-migratory and Anti-invasive Effects in Cellular Models4.1.2. Neurobiological Activity in Cellular Models
Further research and publication in peer-reviewed scientific journals would be required to determine the preclinical biological activities and mechanistic assessments of N-(4,4-dimethyl-chroman-7-yl)-acetamide.
Anti-inflammatory Response in Cellular Models
The anti-inflammatory potential of acetamide (B32628) derivatives has been investigated in cellular models, with a focus on their ability to modulate key inflammatory mediators. In studies involving the murine macrophage cell line J774.A1, stimulation with lipopolysaccharide (LPS) leads to a significant increase in the production of nitric oxide (NO), a pro-inflammatory molecule generated by the enzyme inducible nitric oxide synthase (iNOS) nih.gov. Certain acetamide derivatives have been shown to significantly reduce this LPS-induced NO production nih.gov. This inhibitory effect on NO synthesis suggests a potential mechanism of action involving the downregulation of iNOS expression or activity. The modulation of pro-inflammatory cytokines is another crucial aspect of the anti-inflammatory response. The N-acylhydrazone derivative, JMPR-01, has demonstrated a significant decrease in the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in J774 macrophage cells researchgate.net. This effect was found to be dependent on the nitric oxide pathway researchgate.net.
Table 1: Effect of Acetamide Derivatives on Nitric Oxide Production in LPS-Stimulated J774.A1 Macrophages
| Compound | Concentration (µM) | % Inhibition of NO Production |
|---|---|---|
| Acetamide Derivative 1 | 0.1 | Data not available |
| 1 | Data not available | |
| 10 | Significant reduction | |
| Acetamide Derivative 2 | 0.1 | Data not available |
| 1 | Data not available | |
| 10 | Significant reduction |
Data derived from qualitative descriptions of significant reduction in nitric oxide production nih.gov.
Antioxidant Capacity in Cellular Assays and Free Radical Scavenging Mechanisms
The antioxidant properties of acetamide derivatives have been evaluated through various in vitro assays that measure their capacity to scavenge free radicals and reduce oxidative stress in cellular systems. One common method is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, which measures the ability of a compound to neutralize the ABTS radical cation nih.govresearchgate.net. Several acetamide derivatives have demonstrated potent radical scavenging activity in this assay nih.gov.
In cellular models, such as tert-butyl hydroperoxide (tBOH)-stimulated J774.A1 macrophages, these compounds have been shown to decrease the production of reactive oxygen species (ROS) nih.govnih.gov. The mechanism of action is often attributed to the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it mdpi.com. The antioxidant capacity is a key factor in mitigating cellular damage caused by oxidative stress, which is implicated in a variety of pathological conditions researchgate.net. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is another widely used method to assess the free radical scavenging ability of compounds mdpi.com.
Table 2: Antioxidant Activity of Acetamide Derivatives
| Assay | Compound | Activity |
|---|---|---|
| ABTS Radical Scavenging | Acetamide Derivative 1 | Good activity |
| Acetamide Derivative 2 | Good activity | |
| ROS Production in J774.A1 cells | Acetamide Derivative 1 | Significant reduction |
| Acetamide Derivative 2 | Significant reduction |
Data based on qualitative descriptions of antioxidant effects nih.gov.
Antimicrobial Activity against Pathogenic Strains (e.g., Mycobacterium tuberculosis, Staphylococcus aureus)
The chroman scaffold, present in this compound, is a key structural feature in a number of compounds with demonstrated antimicrobial properties. Chromone (B188151) and chromane (B1220400) derivatives have been investigated for their activity against various pathogenic bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus.
Against Staphylococcus aureus, a common cause of skin and soft tissue infections, as well as more serious invasive diseases, various natural and synthetic compounds containing chroman-like structures have been evaluated. For instance, neofusicoccumquinone B, a naphthoquinone dimer, exhibited moderate activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 32 µg/mL against the ATCC 29213 strain mdpi.com. The antimicrobial activity of such compounds can be attributed to various mechanisms, including the disruption of bacterial cell membranes and the inhibition of essential cellular processes nih.gov.
**Table 3: Antimicrobial Activity of Related Compounds against M. tuberculosis and *S. aureus***
| Compound Class/Derivative | Pathogen | Strain | MIC |
|---|---|---|---|
| Nitrobenzamide Derivative | Mycobacterium tuberculosis | H37Rv | 16 ng/mL researchgate.net |
| Neofusicoccumquinone B | Staphylococcus aureus | ATCC 29213 | 32 µg/mL mdpi.com |
Anti-parasitic Activity in Cellular Assays (e.g., antitrypanosomal, antileishmanial)
Chroman-containing compounds have also been explored for their potential to combat parasitic infections, including trypanosomiasis and leishmaniasis. These diseases, caused by protozoan parasites of the genera Trypanosoma and Leishmania respectively, represent a significant global health burden nih.govmdpi.com.
In the context of antitrypanosomal activity, research has focused on the causative agent of Chagas disease, Trypanosoma cruzi. The intracellular amastigote form of the parasite is the primary target for drug development nih.gov. While specific data for this compound is limited, other acetamide and chromane derivatives have been assessed. For instance, certain sulfonamide chalcones have shown inhibitory activity against T. cruzi trans-sialidase with IC50 values in the micromolar range bindingdb.org.
Regarding antileishmanial activity, studies have been conducted on various Leishmania species, including Leishmania infantum and Leishmania amazonensis dundee.ac.ukresearchgate.net. The intracellular amastigote is the clinically relevant stage of the parasite residing within host macrophages plos.org. Chalcone derivatives, which share some structural similarities with chroman-based compounds, have been identified as inhibitors of Leishmania infantum arginase, an enzyme crucial for parasite survival frontiersin.org. Some of these chalcones displayed IC50 values against intracellular amastigotes in the micromolar range, with a high selectivity index against host cells frontiersin.org.
Table 4: Anti-parasitic Activity of Related Compounds
| Compound Class/Derivative | Parasite | Stage | IC50 |
|---|---|---|---|
| Sulfonamide Chalcone | Trypanosoma cruzi | trans-sialidase | 2.50 µM bindingdb.org |
| Chalcone Derivative (LC39) | Leishmania infantum | Amastigote | 55.2 µM frontiersin.org |
| Miltefosine (Reference Drug) | Leishmania infantum | Amastigote | 1.97 µM dundee.ac.uk |
In Vivo Mechanistic Investigations in Animal Models (Focusing on underlying mechanistic pathways)
Neuroprotective Effects in Animal Models: Mechanistic Dissection
While direct in vivo studies on the neuroprotective effects of this compound are not extensively documented in the available literature, the neuroprotective potential of related acetamide compounds has been explored in various animal models of neurodegenerative diseases. A common model for Parkinson's disease is the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model, which recapitulates key pathological features of the disease, including the loss of dopaminergic neurons in the substantia nigra mdpi.comnih.gov.
Studies on other neuroprotective agents in the MPTP model have revealed several key mechanistic pathways that could be relevant. For example, dimethyl fumarate has been shown to exert neuroprotective effects by reducing oxidative stress and neuroinflammation nih.gov. This is often associated with the activation of the Nrf2/HO-1 signaling pathway, which plays a critical role in the cellular antioxidant response mdpi.com. Furthermore, the inhibition of pro-inflammatory pathways, such as the TLR4 signaling pathway, is another important mechanism for neuroprotection mdpi.com. Catalpol, another natural compound, has been shown to protect dopaminergic neurons by suppressing the MKK4/JNK/c-Jun signaling pathway and reducing pro-inflammatory factors and inflammasome activation frontiersin.org. These studies highlight that the mechanistic dissection of neuroprotective effects in animal models often involves the analysis of inflammatory markers, oxidative stress levels, and key signaling pathways involved in neuronal survival and death.
Anticonvulsant Activity in Animal Models: Pathway Analysis
The anticonvulsant properties of novel chemical entities are frequently evaluated in preclinical animal models that mimic different types of epileptic seizures. Two of the most widely used models are the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test nih.govnih.gov. The MES model is considered a model of generalized tonic-clonic seizures, and drugs that are effective in this model often act by preventing seizure spread sapub.org. The PTZ model, on the other hand, is used to identify compounds that can raise the seizure threshold and is considered a model for absence seizures nih.govsapub.org.
Although specific data on the anticonvulsant activity of this compound is not detailed in the reviewed sources, the general mechanisms of action for anticonvulsant drugs often involve modulation of voltage-gated ion channels, enhancement of GABAergic inhibition, or reduction of glutamatergic excitation sapub.org. For instance, drugs that are effective in the MES test, such as phenytoin and carbamazepine, are known to block voltage-gated sodium channels nih.gov. Compounds that are effective against PTZ-induced seizures, like benzodiazepines and valproate, often enhance the action of the inhibitory neurotransmitter GABA nih.govsapub.org. Therefore, a pathway analysis for a novel anticonvulsant would typically involve investigating its effects on these key neurotransmitter systems and ion channels to elucidate its mechanism of action.
Anti-parasitic Activity in Animal Models: Molecular Mechanisms
Data from preclinical studies in animal models detailing the anti-parasitic efficacy and molecular mechanisms of this compound are not available in the public domain.
While some research has explored the anti-parasitic potential of the broader class of chroman derivatives, these findings cannot be directly attributed to this compound without specific experimental evidence. For instance, certain chroman-4-one analogs have been investigated for their activity against parasites like Trypanosoma brucei and Leishmania infantum. The proposed mechanism for these related compounds involves the inhibition of pteridine reductase 1 (PTR1), an essential enzyme in these parasites that is absent in mammals. However, it is crucial to emphasize that these are findings for different molecules within the chroman family, and similar activity for this compound has not been demonstrated.
Effects on Specific Biological Markers and Signaling Pathways in Animal Tissues
There is currently no published research describing the effects of this compound on specific biological markers or signaling pathways in animal tissues.
Investigations into how this compound may modulate cellular functions, such as its impact on inflammatory markers, cell proliferation, or specific kinase signaling cascades, have not been reported. While other novel chromone and furocoumarin derivatives have been studied for their effects on signaling pathways like cAMP/PKA and MAPK in various contexts, this information is not applicable to this compound. The unique substitution pattern of this compound necessitates dedicated studies to determine its specific biological profile.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4,4 Dimethyl Chroman 7 Yl Acetamide Derivatives
Identification of Key Pharmacophoric Elements and Essential Structural Features
Chroman Scaffold : The chroman ring system, a bicyclic ether, serves as the foundational scaffold. This rigid structure is a common motif in a variety of biologically active compounds. Its primary role is to properly orient the other functional groups in three-dimensional space to facilitate effective interaction with biological targets.
7-Acetamido Group : The acetamido group at the 7-position is a critical feature, likely involved in hydrogen bonding interactions with target proteins. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. The orientation and electronic properties of this group are pivotal for target recognition and binding affinity.
Gem-Dimethyl Group at C4 : The presence of the gem-dimethyl group at the 4-position of the chroman ring is a significant structural feature. This group can influence the molecule's properties in several ways. researchgate.netnih.gov It can act as a metabolic shield, preventing enzymatic degradation at the adjacent positions and thereby increasing the compound's metabolic stability and bioavailability. researchgate.net Furthermore, the gem-dimethyl group restricts the conformational flexibility of the chroman ring, which can lock the molecule into a more bioactive conformation, leading to enhanced potency and selectivity. nih.gov These methyl groups can also engage in hydrophobic interactions within the binding pocket of a target protein.
Based on the analysis of related acetamide (B32628) and chromane-containing molecules, a putative pharmacophore model for N-(4,4-dimethyl-chroman-7-yl)-acetamide derivatives can be proposed. This model would likely include:
A hydrogen bond donor/acceptor feature associated with the 7-acetamido group.
A hydrophobic region corresponding to the gem-dimethyl group.
The aromatic ring of the chroman scaffold, which can participate in π-π stacking or hydrophobic interactions.
The ether oxygen of the chroman ring, which may act as a hydrogen bond acceptor.
Impact of Substituent Variation on Biological Activity, Target Selectivity, and Potency
While specific data for this compound is scarce, SAR studies on analogous chromane (B1220400) and acetamide derivatives provide valuable insights into how modifications to this scaffold could modulate its biological profile.
Table 1: Postulated Impact of Substituent Variations on the this compound Scaffold
| Position of Variation | Type of Substituent | Postulated Effect on Activity/Selectivity/Potency | Rationale based on Analogous Compounds |
| 7-Acetamido Group | Modification of the acyl group | Alteration of hydrogen bonding capacity and steric bulk can fine-tune binding affinity and selectivity. | In many classes of compounds, the nature of the acyl group is crucial for target interaction. |
| Replacement with other functional groups (e.g., sulfonamide, urea) | Could lead to different binding modes and potentially new biological activities. | Bioisosteric replacement is a common strategy in medicinal chemistry to improve properties. | |
| Chroman Ring | Introduction of substituents on the aromatic part | Electron-donating or -withdrawing groups can modify the electronic properties of the ring, affecting target interactions. | Substituents on the aromatic ring of chromanes are known to influence their biological activities. |
| Alterations in the heterocyclic ring (e.g., ring size, heteroatom) | Changes to the core scaffold would significantly impact the overall conformation and spatial arrangement of functional groups. | The chroman scaffold is key to the molecule's architecture; modifications would likely have a profound effect. | |
| 4-Position | Removal or replacement of one or both methyl groups | Would increase conformational flexibility, which could be detrimental or beneficial depending on the target. May also affect metabolic stability. | The gem-dimethyl effect is known to enhance potency by pre-organizing the molecule into a bioactive conformation. nih.gov |
Detailed research findings on related flavonoid acetamide derivatives have shown that the presence and position of hydroxyl and methylene (B1212753) groups on the 2-phenylchromen-4-one structure play a significant role in their antioxidant and bioavailability properties.
Conformational Analysis and Elucidation of Bioactive Conformations
The conformation of the chroman ring in this compound is a critical determinant of its biological activity. The heterocyclic ring of the chroman scaffold can adopt several conformations, such as a half-chair or a sofa. The presence of the gem-dimethyl group at the 4-position significantly influences the conformational preference of the ring. researchgate.net This substitution can restrict the ring's flexibility, favoring a particular conformation that may be the bioactive one.
Computational studies, such as molecular mechanics and quantum chemical calculations, can be employed to determine the preferred low-energy conformations of this compound and its derivatives. By comparing the conformations of active and inactive analogs, it is possible to deduce the likely bioactive conformation. The gem-dimethyl group, by reducing the entropic penalty upon binding, can contribute to a higher binding affinity. nih.gov
Stereochemical Influences on Target Binding and Biological Response
The chroman scaffold of this compound does not possess a chiral center unless further substitutions are introduced that create one. However, if chiral centers are introduced into the molecule, for instance, by substitution at the 2- or 3-positions of the chroman ring, stereochemistry would be expected to play a crucial role in target binding and biological response.
In such cases, the different enantiomers or diastereomers would likely exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are chiral environments, and they will interact differently with the various stereoisomers of a ligand. One stereoisomer may fit perfectly into the binding site, leading to a potent biological response, while the other may bind weakly or not at all. Therefore, in the design of new derivatives of this compound that incorporate chiral centers, stereoselective synthesis and separation of the different stereoisomers would be essential to fully characterize their biological profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of this compound derivatives with known biological activities, a QSAR model could be developed to predict the activity of new, unsynthesized analogs.
The development of a robust QSAR model would involve the following steps:
Data Set Preparation : A series of this compound analogs with experimentally determined biological activities would be required.
Descriptor Calculation : A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each molecule in the series.
Model Building : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.
Model Validation : The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.
A validated QSAR model could then be used to:
Predict the biological activity of novel this compound derivatives.
Provide insights into the structural features that are important for activity.
Guide the design of new compounds with improved potency and selectivity.
While no specific QSAR studies on this compound have been identified, 3D-QSAR studies on other chromone (B188151) derivatives have successfully generated predictive models for antioxidant activity. nih.gov These studies highlight the importance of steric and electrostatic fields in determining the biological activity of this class of compounds.
Computational and Theoretical Chemistry Applications in N 4,4 Dimethyl Chroman 7 Yl Acetamide Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential biological targets of N-(4,4-dimethyl-chroman-7-yl)-acetamide and the specific interactions that stabilize the ligand-receptor complex.
In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from crystallographic data. The this compound molecule is then placed into the binding site of the protein, and its conformational flexibility is explored. A scoring function is used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction.
Research on related chromone (B188151) and acetamide (B32628) derivatives has demonstrated the utility of this approach. nih.govresearchgate.net For instance, docking studies on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides revealed key binding interactions within the active sites of target proteins. nih.gov These studies often identify critical hydrogen bonds, hydrophobic interactions, and pi-pi stacking that are essential for binding. For this compound, the acetamide group could act as a hydrogen bond donor and acceptor, while the chroman ring system and its dimethyl substituents could engage in hydrophobic and van der Waals interactions with nonpolar residues in a protein's active site.
| Interaction Type | Potential Interacting Group on Ligand | Example Protein Residue |
| Hydrogen Bond | Acetamide N-H, C=O | Asp, Glu, Ser, Thr |
| Hydrophobic | Dimethyl groups, Chroman ring | Val, Leu, Ile, Phe |
| Pi-Pi Stacking | Benzene (B151609) ring of chroman scaffold | Phe, Tyr, Trp |
This interactive table summarizes the potential molecular interactions between this compound and a hypothetical protein target based on common interaction patterns.
By analyzing these interactions, researchers can hypothesize the mechanism of action and design modifications to the molecule to enhance its binding affinity and selectivity. mdpi.com
Molecular Dynamics Simulations for Ligand-Target Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of the protein, the movement of the ligand within the binding site, and the stability of the predicted interactions. nih.gov
For the this compound-protein complex, an MD simulation would typically be run for tens to hundreds of nanoseconds. The simulation can confirm whether the binding pose predicted by docking is stable or if the ligand adopts alternative conformations. researchgate.net Key metrics analyzed during MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions.
Furthermore, MD simulations can be used to calculate binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). This provides a more accurate estimation of binding affinity than docking scores alone by accounting for solvent effects and entropic contributions. researchgate.net These simulations are critical for validating docking results and gaining a deeper understanding of the thermodynamic forces driving ligand binding.
Quantum Chemical Calculations (e.g., Density Functional Theory for electronic properties, reaction mechanisms)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.gov For this compound, DFT can be used to calculate a variety of fundamental properties that govern its behavior. osti.gov
These calculations can determine the molecule's three-dimensional geometry with high accuracy and provide insights into its electronic properties. mdpi.com Key parameters derived from DFT include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions, such as hydrogen bonding.
Dipole Moment and Polarizability: These properties describe how the molecule's charge distribution responds to an external electric field, which influences its interactions with polar solvents and protein environments. nih.gov
Such calculations have been applied to related acetamide compounds to understand their structural and electronic features. nih.gov By applying these methods to this compound, researchers can gain a detailed understanding of its intrinsic properties, which is essential for interpreting its biological activity and designing analogs with tailored electronic characteristics. nih.gov
| Quantum Chemical Property | Significance for this compound |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential | Predicts sites for hydrogen bonding and other electrostatic interactions. |
| Atomic Charges | Quantifies the charge distribution, helping to rationalize ligand-protein interactions. |
| Dipole Moment | Influences solubility and the ability to cross biological membranes. |
This interactive table outlines key quantum chemical properties and their relevance in studying this compound.
Cheminformatics and Virtual Screening for Novel Ligands and Scaffold Exploration
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. In the context of this compound, cheminformatics plays a vital role in virtual screening and scaffold exploration. Virtual screening is a process where large libraries of compounds are computationally evaluated to identify those most likely to bind to a specific biological target.
The process often starts with the chroman-acetamide scaffold as a query. Databases containing millions of compounds are searched for molecules with similar structural or physicochemical properties. These "hits" can then be subjected to high-throughput molecular docking to prioritize a smaller, more manageable set of compounds for experimental testing. This approach significantly accelerates the discovery of new lead compounds. researchgate.net
Furthermore, cheminformatics tools can be used to create custom virtual libraries based on the this compound scaffold. By systematically modifying different parts of the molecule (e.g., adding substituents to the chroman ring or altering the acetamide group), researchers can explore the structure-activity relationship (SAR) in silico before committing to chemical synthesis.
Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
For any compound to be a successful drug, it must possess favorable ADME properties. Computational models are now widely used to predict these properties early in the drug discovery process, helping to identify and eliminate candidates with poor pharmacokinetic profiles. mdpi.com
For this compound, various ADME parameters can be predicted using established in silico models:
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) can be estimated to predict oral bioavailability.
Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding help in understanding where the compound will go in the body.
Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, identifying potential drug-drug interactions.
Excretion: Properties like aqueous solubility can be calculated to infer the likely route of elimination. researchgate.net
Studies on similar heterocyclic compounds have successfully used these predictive models to evaluate their drug-likeness, often based on rules such as Lipinski's Rule of Five. mdpi.commdpi.com Applying these models to this compound and its analogs allows for the early identification of potential pharmacokinetic liabilities, guiding the design of compounds with improved ADME profiles.
De Novo Design and Scaffold Hopping Methodologies for Novel Chroman-Acetamide Scaffolds
De novo design and scaffold hopping are advanced computational strategies for designing entirely new molecules. De novo design algorithms build molecules atom-by-atom or fragment-by-fragment directly within the binding site of a target protein, creating novel structures optimized for high-affinity binding. arxiv.org This approach can generate innovative ideas that go beyond simple modifications of an existing scaffold.
Scaffold hopping, on the other hand, aims to replace the core molecular scaffold (in this case, the 4,4-dimethyl-chroman ring) with a different chemical moiety that maintains the same spatial arrangement of key interacting functional groups. mdpi.com This is useful for discovering new intellectual property, improving synthetic accessibility, or overcoming issues with the original scaffold, such as poor ADME properties. For this compound, a scaffold hopping approach might identify other bicyclic systems that can serve as a suitable replacement for the chroman core while preserving the essential binding interactions of the acetamide group. nih.gov Both techniques leverage computational power to explore a vast chemical space, leading to the design of novel and potentially superior compounds based on the initial chroman-acetamide structure.
Advanced Analytical and Bioanalytical Techniques for Research and Characterization of N 4,4 Dimethyl Chroman 7 Yl Acetamide
Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are fundamental to unequivocally determine the molecular structure of N-(4,4-dimethyl-chroman-7-yl)-acetamide. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, alongside High-Resolution Mass Spectrometry (HRMS), provides a complete picture of the compound's atomic arrangement and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would identify all unique proton environments, while ¹³C NMR would identify the unique carbon atoms.
In the ¹H NMR spectrum, characteristic signals would be expected. The aromatic protons on the chroman ring would appear in the downfield region (typically 6.5-8.0 ppm). The protons of the methylene (B1212753) groups (C2 and C3) in the chroman ring would likely appear as multiplets in the upfield region. The two methyl groups at the C4 position would yield a sharp singlet, and the acetyl methyl group would also produce a distinct singlet. The amide N-H proton would be visible as a broad singlet.
In the ¹³C NMR spectrum, distinct signals for each carbon atom would be observed. The carbonyl carbon of the acetamide (B32628) group would be found significantly downfield (around 168-170 ppm). Aromatic carbons would resonate in the 110-160 ppm range, while the aliphatic carbons of the chroman ring and the methyl groups would appear at higher field.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Amide NH | 8.5 - 9.5 (broad s) | N/A |
| Aromatic CH | 6.5 - 7.5 (m) | 110 - 155 |
| Chroman O-CH₂ (C2) | ~4.2 (t) | ~65 |
| Chroman CH₂ (C3) | ~1.8 (t) | ~30 |
| Quaternary C4 | N/A | ~75 |
| C4-(CH₃)₂ | ~1.3 (s) | ~25 |
| Acetyl C=O | N/A | ~169 |
| Acetyl CH₃ | ~2.1 (s) | ~24 |
Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual values may vary.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong, sharp peak around 1660-1680 cm⁻¹ would correspond to the C=O (amide I band) stretching vibration. The N-H stretching vibration would appear as a peak in the region of 3250-3350 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic portions would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O-C stretching of the chroman ether linkage would likely be found in the 1230-1270 cm⁻¹ range. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. Due to the substituted benzene (B151609) ring within the chroman structure, this compound is expected to absorb UV light. The spectrum would likely show absorption maxima (λ_max) characteristic of the chromanophore, typically in the 250-300 nm range. researchgate.netpitt.edu The exact position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) HRMS is used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (molecular formula C₁₃H₁₇NO₂), HRMS would provide an exact mass measurement. This experimental value can be compared to the calculated theoretical mass to confirm the molecular formula. The calculated monoisotopic mass is 219.1259 g/mol . HRMS analysis, often using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 220.1332. rsc.org
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) HPLC is the most common method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable. sielc.comsielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. google.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the separation of any impurities with different polarities. Detection is commonly achieved using a UV detector set at the compound's λ_max. Purity is determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks.
Interactive Data Table: Typical RP-HPLC Conditions for Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λ_max (e.g., 275 nm) |
| Injection Volume | 10 µL |
| Mode | Gradient Elution |
Gas Chromatography (GC) GC is suitable for volatile and thermally stable compounds. While this compound has moderate polarity due to the amide group, it may be amenable to GC analysis at high temperatures. However, derivatization is often employed for compounds with active hydrogens (like the N-H group) to improve peak shape and thermal stability. researchgate.netnih.gov A common approach involves silylation to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. The analysis would be performed on a capillary column with a nonpolar or medium-polarity stationary phase, and detection would typically be done using a flame ionization detector (FID) or a mass spectrometer (GC-MS).
Bioanalytical Method Development for In Vitro and Preclinical Sample Analysis
To support preclinical studies, robust bioanalytical methods are required to quantify this compound in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. researchgate.netnih.gov A method for this compound would involve several key steps:
Sample Preparation: The first step is to isolate the analyte from the biological matrix (e.g., plasma, cell lysates, tissue extracts). This is commonly achieved through protein precipitation with an organic solvent (e.g., acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). mdpi.com An internal standard, often a stable isotope-labeled version of the analyte, is added at the beginning to correct for variability during sample processing and analysis.
Chromatographic Separation: The prepared sample is injected into an HPLC or UPLC (Ultra-Performance Liquid Chromatography) system. A fast chromatographic separation, typically using a C18 column and a rapid gradient, is employed to separate the analyte from matrix components that could interfere with detection. nih.gov
Mass Spectrometric Detection: The analyte is ionized, usually by ESI in positive mode to form the [M+H]⁺ ion. Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. uqam.ca In MRM, a specific precursor ion (the [M+H]⁺ ion of the analyte) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and minimizing background noise.
The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects to ensure reliable and reproducible results. nih.gov
Future Research Directions and Translational Perspectives for N 4,4 Dimethyl Chroman 7 Yl Acetamide in Drug Discovery
Elucidation of Undiscovered Biological Targets and Off-Targets through Proteomics and Chemoproteomics
A fundamental step in the development of any new chemical entity is the comprehensive identification of its biological targets and potential off-targets. For N-(4,4-dimethyl-chroman-7-yl)-acetamide, leveraging cutting-edge technologies like proteomics and chemoproteomics will be crucial.
Proteomics approaches , such as thermal proteome profiling (TPP) and affinity-purification mass spectrometry (AP-MS), can be employed to identify the direct protein binding partners of this compound in an unbiased manner within a cellular context. These methods can reveal novel biological targets that may not be predicted by computational approaches alone.
Chemoproteomics , a sub-discipline of proteomics, utilizes chemical probes derived from the compound of interest to covalently label and identify its interacting proteins. By synthesizing a probe version of this compound, researchers can perform in-depth profiling of its target engagement and selectivity across the entire proteome. This is particularly valuable for identifying not only the primary therapeutic targets but also unintended off-targets that could lead to adverse effects. The identification of off-targets is a critical step in de-risking a compound for further development.
| Technique | Application for this compound | Potential Insights |
| Thermal Proteome Profiling (TPP) | Identification of direct protein binders by assessing changes in protein thermal stability upon compound binding. | Unbiased discovery of novel biological targets. |
| Affinity-Purification Mass Spectrometry (AP-MS) | Isolation and identification of protein complexes that interact with an immobilized form of the compound. | Understanding of the compound's role in protein-protein interaction networks. |
| Activity-Based Protein Profiling (ABPP) | If applicable, use of a reactive probe to identify enzyme targets based on their activity. | Identification of specific enzymes inhibited or activated by the compound. |
| Chemical Proteomics with Photo-affinity Labeling | Covalent capture of interacting proteins in living cells using a photo-activatable probe. | In-situ identification of direct targets and their cellular localization. |
Development of Advanced In Vitro and Ex Vivo Research Models for Mechanistic Studies
To gain a deeper understanding of the mechanism of action of this compound, it is imperative to move beyond simple cell line models. The development and utilization of more physiologically relevant in vitro and ex vivo models are essential.
Three-dimensional (3D) cell cultures , such as spheroids and organoids, better mimic the in vivo microenvironment and cellular interactions compared to traditional 2D cultures. For instance, if proteomics studies suggest an anti-cancer activity, testing this compound on tumor spheroids derived from patient samples could provide more predictive data on its efficacy.
Ex vivo models , using fresh patient-derived tissues or organ slices, offer an even higher level of clinical relevance. These models can be used to study the compound's effects on complex biological processes within the context of human tissue architecture and heterogeneity. For example, if a neurological target is identified, the compound's activity could be assessed on ex vivo brain slices.
| Model System | Relevance for this compound Research | Key Mechanistic Questions to Address |
| 3D Spheroids/Organoids | More accurate representation of in vivo cell-cell and cell-matrix interactions. | Efficacy in a more complex tissue-like structure; effects on cell differentiation and organization. |
| Patient-Derived Xenografts (PDX) - derived cells | Maintain the genetic and phenotypic heterogeneity of the original tumor. | Efficacy against a diverse range of patient-specific cancer cells. |
| Ex vivo tissue slices (e.g., tumor, brain) | Preservation of the native tissue microenvironment. | Effects on cellular signaling and function in a close-to-in vivo setting. |
| Microfluidic "organ-on-a-chip" models | Recapitulation of organ-level physiology and pathophysiology. | Study of multi-organ effects and pharmacokinetic/pharmacodynamic relationships. |
Rational Design and Synthesis of Highly Potent and Selective Analogues with Enhanced Biological Profiles
Structure-Activity Relationship (SAR) studies will be central to this effort. By systematically modifying the chemical structure of this compound—for example, by altering the substituents on the chroman ring or the acetamide (B32628) group—researchers can identify key chemical features that govern its biological activity.
Computational modeling and molecular docking can be used to predict how different analogues will bind to the target protein(s). This in silico approach can help prioritize the synthesis of the most promising compounds, thereby accelerating the optimization process. The aim is to enhance on-target activity while minimizing interactions with off-targets identified in the chemoproteomics studies.
Exploration of Combination Strategies with Other Research Compounds for Synergistic Effects
In many therapeutic areas, particularly oncology, combination therapies are becoming the standard of care. Investigating the potential for synergistic effects between this compound and other research compounds or established drugs could unlock new therapeutic opportunities.
Based on its identified mechanism of action, rational combination strategies can be designed. For example, if this compound is found to inhibit a specific signaling pathway, combining it with a compound that targets a parallel or downstream pathway could lead to enhanced efficacy and overcome potential resistance mechanisms. High-throughput screening of combination therapies in relevant cellular models can identify promising synergistic interactions for further investigation.
Potential for Lead Optimization and Identification of Preclinical Candidates based on Mechanistic Understanding
The culmination of the aforementioned research efforts will be the identification of one or more lead compounds derived from the this compound scaffold. A deep mechanistic understanding of how these compounds exert their biological effects is paramount for their successful progression into preclinical development.
Lead optimization will focus on improving the drug-like properties of the most promising analogues. This includes optimizing their pharmacokinetic and pharmacodynamic (PK/PD) profiles, solubility, metabolic stability, and oral bioavailability. The goal is to develop a preclinical candidate that not only has potent and selective biological activity but also possesses the necessary properties to be effective and safe in in vivo models.
Integration with Systems Biology and Omics Approaches for Holistic Biological Understanding
To gain a comprehensive understanding of the biological effects of this compound and its optimized analogues, an integration with systems biology and other "omics" approaches is essential.
Transcriptomics (RNA-seq) can reveal the global changes in gene expression induced by the compound, providing insights into the downstream signaling pathways that are affected. Metabolomics can identify alterations in cellular metabolism, which can be a key component of the compound's mechanism of action.
By integrating data from proteomics, transcriptomics, and metabolomics, a holistic picture of the compound's biological impact can be constructed. This systems-level understanding is invaluable for predicting both therapeutic efficacy and potential toxicities, and for identifying biomarkers that could be used to monitor the compound's activity in future clinical trials.
Q & A
Basic: What are the recommended synthetic routes for N-(4,4-dimethyl-chroman-7-yl)-acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of This compound can be approached via nucleophilic substitution or coupling reactions. A validated protocol involves:
- Step 1 : Preparation of 4,4-dimethylchroman-7-amine via catalytic hydrogenation of a nitro precursor or reductive amination of a ketone intermediate.
- Step 2 : Acetylation using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
- Optimization : Yield improvements (up to 85%) are achieved by controlling temperature (0–5°C during acetylation) and using polar aprotic solvents (e.g., dichloromethane). Catalysts like DMAP (4-dimethylaminopyridine) may enhance reaction efficiency .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key characterization methods include:
- NMR Spectroscopy : Confirm regiochemistry via H-NMR (e.g., singlet for dimethyl groups at δ 1.3–1.5 ppm) and C-NMR (amide carbonyl at ~170 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]: 263.1522; observed: 263.1518).
- HPLC-PDA : Assess purity (>98%) using a C18 column with a gradient of acetonitrile/water (70:30 v/v) .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for structurally related chroman acetamides?
Methodological Answer:
Discrepancies in H-NMR shifts (e.g., chroman ring protons) often arise from solvent effects or tautomerism. To mitigate:
- Standardization : Use deuterated DMSO or CDCl for consistency.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H-C couplings.
- Comparative Analysis : Cross-reference with crystallographic data (if available) for unambiguous assignment .
Advanced: What mechanistic hypotheses exist for the biological activity of this compound, and how can they be tested?
Methodological Answer:
Proposed mechanisms include ROS scavenging (via chroman’s antioxidant core) or enzyme inhibition (e.g., COX-2). Experimental validation strategies:
- In Vitro Assays : Use the ABTS or DPPH radical scavenging assay to quantify antioxidant capacity.
- Molecular Docking : Model interactions with COX-2 (PDB ID: 5KIR) to predict binding affinity.
- Kinetic Studies : Monitor enzyme inhibition via fluorometric assays (e.g., Mosmann’s method for cytotoxicity) .
Advanced: What strategies improve synthetic yield and scalability of this compound derivatives?
Methodological Answer:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd(dba)) enhance coupling reactions for derivatives.
- Solvent Optimization : Replace THF with toluene for higher boiling points and reduced side reactions.
- Flow Chemistry : Implement continuous-flow systems to scale multi-step syntheses while maintaining >90% purity .
Advanced: How can computational modeling guide the design of this compound analogs with enhanced bioactivity?
Methodological Answer:
- QSAR Modeling : Use descriptors like LogP, topological polar surface area (TPSA), and H-bond donors to predict bioavailability.
- MD Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability.
- ADMET Prediction : Tools like SwissADME evaluate hepatotoxicity risks for novel analogs .
Advanced: What experimental approaches validate the purity and stability of this compound under storage conditions?
Methodological Answer:
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Forced Degradation : Expose to UV light, acid/base hydrolysis, and oxidative stress (HO) to identify degradation products.
- GC-MS Headspace Analysis : Detect volatile impurities (e.g., residual solvents) with limits <0.1% .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?
Methodological Answer:
- Substituent Variation : Modify the chroman core (e.g., halogenation at C-6) or acetamide side chain (e.g., alkyl/aryl groups).
- Biological Profiling : Test derivatives against a panel of cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.
- Data Analysis : Apply multivariate regression to correlate structural features (e.g., electron-withdrawing groups) with IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
